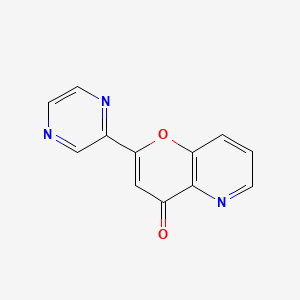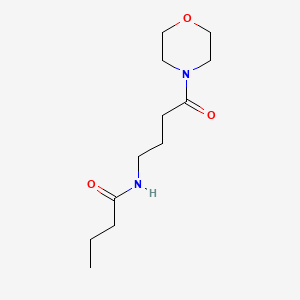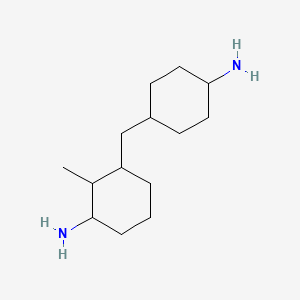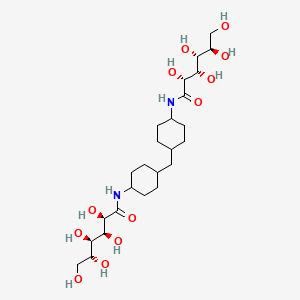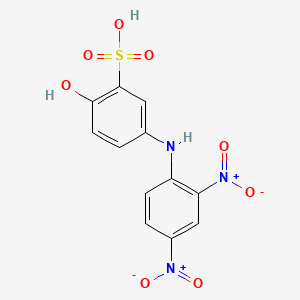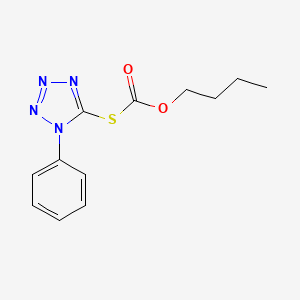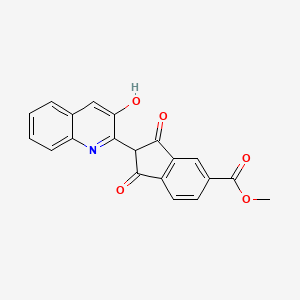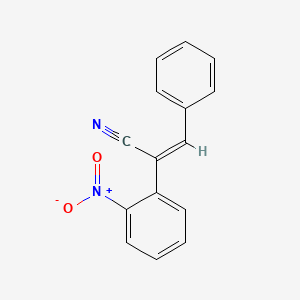
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 259-997-8, auch bekannt als 2,2'-Azobis(2-methylpropionitril), ist eine chemische Verbindung, die in Polymerisationsreaktionen als Radikalinitiator weit verbreitet ist. Es handelt sich um ein weißes kristallines Pulver mit der Summenformel C8H12N4. Diese Verbindung ist bekannt für ihre Fähigkeit, sich zu zersetzen und freie Radikale zu erzeugen, die für die Initiierung von Polymerisationsprozessen unerlässlich sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
2,2'-Azobis(2-methylpropionitril) wird durch die Reaktion von Acetoncyanhydrin mit Hydrazin synthetisiert. Die Reaktion wird typischerweise in einem wässrigen Medium bei einer Temperatur von etwa 50-60 °C durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von 2,2'-Azobis(2-methylpropionitril) großvolumige Reaktoren, bei denen die Reaktionsbedingungen sorgfältig gesteuert werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess beinhaltet die Verwendung fortschrittlicher Reinigungsverfahren wie Destillation und Kristallisation, um die für kommerzielle Anwendungen erforderlichen Reinheitsgrade zu erreichen.
Analyse Chemischer Reaktionen
Reaktionstypen
2,2'-Azobis(2-methylpropionitril) unterliegt hauptsächlich Zersetzungsreaktionen, um freie Radikale zu erzeugen. Diese Radikale können dann an verschiedenen Arten von Reaktionen teilnehmen, darunter:
Polymerisation: Initiiert die Polymerisation von Monomeren zur Bildung von Polymeren.
Oxidation: Kann mit Sauerstoff reagieren, um Peroxide zu bilden.
Reduktion: Kann reduziert werden, um Hydrazinderivate zu bilden.
Häufige Reagenzien und Bedingungen
Polymerisation: Typischerweise in Gegenwart von Monomeren wie Styrol, Acrylnitril oder Methylmethacrylat durchgeführt. Die Reaktion wird üblicherweise bei Temperaturen zwischen 60 und 80 °C durchgeführt.
Oxidation: Erfordert das Vorhandensein von Sauerstoff oder anderen Oxidationsmitteln.
Reduktion: Beinhaltet die Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Hauptprodukte, die gebildet werden
Polymerisation: Führt zur Bildung von Polymeren wie Polystyrol, Polyacrylnitril und Polymethylmethacrylat.
Oxidation: Produziert Peroxide und andere oxidierte Derivate.
Reduktion: Liefert Hydrazinderivate.
Wissenschaftliche Forschungsanwendungen
2,2'-Azobis(2-methylpropionitril) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Radikalinitiator bei der Synthese von Polymeren und Copolymeren verwendet. Es wird auch bei der Untersuchung von Radikalreaktionen und -mechanismen eingesetzt.
Biologie: Bei der Herstellung von Polymer-basierten Biomaterialien und Arzneimittelträgersystemen verwendet.
Medizin: Untersucht hinsichtlich seines potenziellen Einsatzes bei der Entwicklung von kontrollierter Freisetzung von Formulierungen und anderen pharmazeutischen Anwendungen.
Industrie: Wird in der Produktion von Kunststoffen, Kautschuk und anderen Polymer-basierten Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,2'-Azobis(2-methylpropionitril) beinhaltet seine thermische Zersetzung zur Erzeugung freier Radikale. Diese Radikale können dann Polymerisationsreaktionen initiieren, indem sie mit Monomeren reagieren, um Polymerketten zu bilden. Der Zersetzungsprozess wird typischerweise durch Erhitzen der Verbindung auf eine Temperatur von etwa 60-80 °C initiiert, was zur Spaltung der Stickstoff-Stickstoff-Bindung und zur Bildung von zwei freien Radikalen führt.
Wirkmechanismus
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its thermal decomposition to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process is typically initiated by heating the compound to a temperature of around 60-80°C, which leads to the cleavage of the nitrogen-nitrogen bond and the formation of two free radicals.
Vergleich Mit ähnlichen Verbindungen
2,2'-Azobis(2-methylpropionitril) wird oft mit anderen Radikalinitiatoren wie Benzoylperoxid und Kaliumpersulfat verglichen. Während all diese Verbindungen als Radikalinitiatoren dienen, ist 2,2'-Azobis(2-methylpropionitril) einzigartig in seiner Fähigkeit, Radikale bei relativ niedrigen Temperaturen zu erzeugen, was es für eine größere Bandbreite von Polymerisationsreaktionen geeignet macht.
Ähnliche Verbindungen
Benzoylperoxid: Ein weiterer häufig verwendeter Radikalinitiator, der sich jedoch bei höheren Temperaturen zersetzt.
Kaliumpersulfat: Wird in wässrigen Polymerisationsreaktionen verwendet, benötigt aber höhere Temperaturen zur Zersetzung.
Azobisisobutyronitril (AIBN): Ähnlich in Struktur und Funktion wie 2,2'-Azobis(2-methylpropionitril), jedoch mit leicht unterschiedlichen Zersetzungseigenschaften.
Eigenschaften
CAS-Nummer |
56109-48-9 |
|---|---|
Molekularformel |
C15H16ClN3O4S |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;perchlorate |
InChI |
InChI=1S/C15H15N3S.ClHO4/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5) |
InChI-Schlüssel |
WGMJNZRYUIDFPA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


